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Compound of Interest

Compound Name:
4-Bromo-3',4',5'-

trifluorobenzophenone

CAS No.: 951888-42-9

Cat. No.: B1346314

Get Quote

Architecture, Reactivity, and Applications in High-
Performance Materials & Medicine
Executive Summary
Fluorinated benzophenones, particularly 4,4'-difluorobenzophenone (4,4'-DFBP), represent a

class of "privileged intermediates" bridging the gap between high-performance macromolecular

engineering and precision medicinal chemistry. Their utility is derived from a synergistic

chemical architecture: the electron-withdrawing carbonyl bridge activates the aromatic rings,

while the fluorine substituents serve as distinct functional handles—acting as labile leaving

groups in nucleophilic aromatic substitution (

) or as metabolically stable bioisosteres in drug design.

This guide provides a rigorous analysis of these intermediates, moving beyond basic properties

to explore the mechanistic causality of their reactivity, detailed synthetic protocols, and their

critical role in synthesizing Polyether Ether Ketone (PEEK) and novel pharmacophores.
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Chemical Architecture: The Fluorine-Carbonyl Synergy
The defining characteristic of fluorinated benzophenones is the electronic interplay between the

central carbonyl group and the para-fluorine atoms.

Carbonyl Activation: The ketone moiety (

) is strongly electron-withdrawing (

and

effects). It pulls electron density away from the phenyl rings, significantly lowering the energy
of the

orbitals at the ortho and para positions.

Fluorine as a Leaving Group: While the C-F bond is typically the strongest in organic

chemistry (

kJ/mol), in this specific scaffold, it becomes highly susceptible to nucleophilic attack. The
electronegativity of fluorine exacerbates the electron deficiency of the ipso-carbon, making it
a prime target for nucleophiles (e.g., phenoxides, amines).

Mechanism: Nucleophilic Aromatic Substitution (

)
The industrial utility of 4,4'-DFBP relies on the

mechanism.[1][2] Unlike

or

, this reaction proceeds via an addition-elimination pathway involving a resonance-stabilized
anionic intermediate known as the Meisenheimer Complex.

Figure 1: Stepwise SNAr mechanism. The carbonyl group stabilizes the negative charge in the Meisenheimer complex.
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Physicochemical Profile
The physical properties of 4,4'-DFBP dictate its handling in process chemistry. Its solubility

profile is critical for solvent selection in polymerization (typically requiring high-boiling aprotic

solvents).

Table 1: Key Properties of 4,4'-Difluorobenzophenone (CAS 345-92-6)

Property Value Relevance to Application

Molecular Weight 218.20 g/mol
Stoichiometric calculations for

polymerization.

Melting Point 106 – 109 °C
Solid handling; melt

polymerization initiation.

Boiling Point ~306 °C (at 760 mmHg)
High thermal stability allows

high-temp reactions.

Appearance White crystalline powder
Purity indicator (yellowing

suggests oxidation).

Solubility
Soluble: Toluene, Acetone,

DMFInsoluble: Water

Requires organic solvents for

synthesis; water for salt

washout.

Hammett +0.06 (Fluorine)
Indicates electron-withdrawing

nature relative to H.

Flash Point ~170 °C
Safety parameter for high-temp

reactors.

Application A: High-Performance Polymers (PEEK)[3][4]
The "Killer Application" for 4,4'-DFBP is the synthesis of Polyether Ether Ketone (PEEK).[1][3]

[4] PEEK is a semi-crystalline thermoplastic with exceptional mechanical and chemical

resistance, used in aerospace and spinal implants.[5]
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The Challenge: Achieving high molecular weight requires precise stoichiometry (1:1 ratio) and

the suppression of side reactions. The Solution: The reaction uses a high-boiling aprotic

solvent (Diphenyl sulfone) and high temperatures (up to 320°C) to maintain polymer solubility

as the chain grows.

Figure 2: Industrial workflow for PEEK synthesis via nucleophilic aromatic substitution.
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Application B: Medicinal Chemistry & Bioisosterism[7]
[8]
In drug discovery, the benzophenone scaffold is a "privileged structure." Fluorination adds a

layer of metabolic protection.
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Metabolic Blocking: The para-position of phenyl rings is a hotspot for Cytochrome P450

oxidation. Substituting hydrogen with fluorine (similar steric radius: 1.47 Å vs 1.20 Å) blocks

this metabolism without significantly altering the binding pocket fit.

Lipophilicity Modulation: Fluorination increases lipophilicity (

), enhancing membrane permeability and blood-brain barrier penetration.

Case Study: Bioisosteric Replacement Recent research has explored replacing the

benzophenone core with difluoromethyl bicyclopentanes to retain the geometry and electronics

while improving solubility and patentability [1].

Experimental Protocols
Protocol A: Laboratory Synthesis of PEEK Oligomers
This protocol demonstrates the reactivity of 4,4'-DFBP in a step-growth polymerization context.

Reagents:

4,4'-Difluorobenzophenone (21.82 g, 0.1 mol)

Hydroquinone (11.01 g, 0.1 mol)

Diphenyl sulfone (DPS) (100 g, solvent)

Potassium Carbonate (

), anhydrous (14.5 g, excess)

Methodology:

Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen

inlet, and a Dean-Stark trap with a condenser.

Charging: Add DPS, hydroquinone, and 4,4'-DFBP to the flask. Purge with nitrogen for 30

minutes to remove oxygen (critical to prevent cross-linking/oxidation).

Salt Formation: Heat the mixture to 150°C. The solids will melt. Add the micronized
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.

Polymerization:

Increase temperature to 200°C and hold for 1 hour. Water is generated and removed via

the Dean-Stark trap.

Increase temperature to 250°C for 1 hour.

Finally, ramp to 320°C and hold for 2-3 hours. The solution will become viscous.[1]

Workup:

Pour the hot, viscous reaction mixture onto a metal tray to cool and solidify.

Grind the solid into a fine powder.[1]

Purification: Reflux the powder in acetone (to remove DPS) for 1 hour, filter, and repeat.

Then reflux in water (to remove inorganic salts KF/K2CO3), filter, and dry in a vacuum

oven at 120°C overnight.

Protocol B: Synthesis of 4,4'-DFBP (Friedel-Crafts Acylation)
For researchers needing to synthesize the intermediate from commodity chemicals.

Reagents:

Fluorobenzene (Excess, acts as solvent/reactant)[6]

p-Fluorobenzoyl chloride[7]

Aluminum Chloride (

), anhydrous[6]

Methodology:

Setup: Flame-dry a 250 mL flask under nitrogen.
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Addition: Suspend

(1.1 eq) in dry fluorobenzene (5 eq) at 0°C.

Acylation: Dropwise add p-fluorobenzoyl chloride (1.0 eq) over 30 minutes. Maintain

temperature < 10°C to prevent isomerization.

Reaction: Allow to warm to room temperature and reflux for 2 hours. Evolution of HCl gas will

occur (use a scrubber).

Quench: Pour the mixture carefully onto crushed ice/HCl.

Extraction: Extract with dichloromethane. Wash organic layer with brine and

.

Crystallization: Evaporate solvent. Recrystallize the crude solid from ethanol/water to yield

white needles of 4,4'-DFBP.

Safety & Handling (GHS Standards)
Signal Word: WARNING

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.[8]

Skin Irritation H315 Causes skin irritation.[8]

Eye Irritation H319
Causes serious eye irritation.

[8]

Environmental H411
Toxic to aquatic life with long-

lasting effects.

Handling: Use a dust mask (N95) and nitrile gloves. Avoid generating dust. In case of fire, toxic

HF gas may be released.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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